methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate
Description
Methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carboxylate is a tricyclic alkaloid derivative characterized by a rigid bicyclo[3.3.1] framework fused with a pyridone ring. Its structure includes a 6-oxo group at position 6, a methyl ester at position 11, and stereochemical specificity at positions 1R and 9S . The tricyclic scaffold and ester functionality contribute to its unique electronic properties, enabling interactions with biological targets such as enzymes or viral proteins.
Properties
CAS No. |
125109-97-9 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl (1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)14-6-9-5-10(8-14)11-3-2-4-12(16)15(11)7-9/h2-4,9-10H,5-8H2,1H3/t9-,10+/m0/s1 |
InChI Key |
XPJCPQOVGUMVLU-VHSXEESVSA-N |
SMILES |
COC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Isomeric SMILES |
COC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 |
Canonical SMILES |
COC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under specific conditions to form the tricyclic core. This is followed by functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the tricyclic structure and subsequent functionalization.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is pivotal for further derivatization:
Amide Bond Formation
The carboxylate intermediate reacts with primary amines via carbodiimide-mediated coupling (e.g., EDC/HOBt):
-
Typical Yields : 70–85%
-
Applications : Used to create bioactive analogs targeting enzyme inhibition.
Reduction of the Ketone Group
The 6-oxo group can be reduced to a hydroxyl or methylene group using borohydrides or catalytic hydrogenation:
Reaction Conditions and Optimization
Stereochemical Considerations
The (1R,9S) configuration imposes steric constraints on reactivity:
-
Transesterification : Proceeds with retention of configuration due to the rigid bicyclic framework .
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Nucleophilic Attacks : Favored at the less hindered α-position of the ketone.
Comparative Reactivity with Analogs
Degradation Pathways
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Photodegradation : Exposure to UV light (λ = 254 nm) induces [4+2] cycloreversion of the diazatricyclo core, forming pyridine derivatives (t1/2 = 2 hrs) .
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Oxidative Stress : Reacts with singlet oxygen (1O2) to form endoperoxides, detectable via HPLC-MS.
Industrial-Scale Considerations
Scientific Research Applications
Chemistry
In chemistry, methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its tricyclic structure could interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The compound’s structure could be modified to enhance its activity and selectivity towards specific biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties. Its tricyclic structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism by which methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and biological distinctions between the target compound and related diazatricyclo derivatives:
Key Structural and Functional Insights
Substituent Effects on Bioactivity The target compound’s methyl ester at position 11 enhances metabolic stability compared to the amide in ’s derivative, which may improve binding to hydrophobic pockets . Huperzine A’s exocyclic ethylidene and amino groups are critical for its acetylcholinesterase (AChE) inhibition, achieving 50-fold higher potency than its (+)-stereoisomer . Compound 1’s naphthalenyl and benzonitrile groups facilitate hydrophobic interactions with Polo-like kinase 1 (PLK1), making it a promising anticancer candidate .
Stereochemical Influence
- The (1R,9S) configuration in the target compound and Compound 1 ensures optimal spatial alignment for target binding, mirroring the stereospecificity observed in Huperzine A’s AChE inhibition .
Biological Activity
Methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxylate is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H16N2O3
- Molecular Weight : 248.28 g/mol
- Structural Features : The compound contains a bicyclic framework with a carboxylate group, enhancing its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds in the diazatricyclo class exhibit various biological activities, primarily due to their ability to interact with biological targets such as enzymes and receptors. The specific mechanisms of action for this compound may involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Cellular Interference : Disruption of cellular processes through binding to specific receptors or proteins.
Biological Activities
The biological activities of this compound have been explored in various studies:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |
| Antitumor | Shows promise as an antitumor agent by inhibiting cancer cell proliferation in vitro studies. |
| Enzyme Inhibition | Identified as an enzyme inhibitor in preliminary research; further studies are required for validation. |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Antitumor Effects : In vitro assays indicated that the compound could inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Interaction Studies : Binding affinity assays revealed that the compound interacts with enzymes involved in metabolic processes, which may explain its observed biological effects.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity or selectivity.
Synthetic Route Overview
The synthetic pathway often includes:
- Formation of the bicyclic core.
- Introduction of functional groups such as carboxylates.
- Purification steps to isolate the desired product.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step cycloaddition or spiroannulation reactions. For example, analogous tricyclic frameworks are synthesized by reacting 2-oxa-spiro[3.4]octane-1,3-dione with substituted benzothiazolyl amines under reflux conditions in anhydrous ethanol, followed by purification via column chromatography . Key steps include:
- Reaction Optimization : Use of pyrrolidine as a catalyst to stabilize intermediates during cyclization.
- Solvent Selection : Anhydrous ethanol or THF to minimize hydrolysis of sensitive carbonyl groups.
- Temperature Control : Reflux at 80–90°C for 8–12 hours to ensure complete ring closure.
Q. Which spectroscopic techniques are most effective for characterizing its structure?
- Methodological Answer : A combination of IR, UV-Vis, and elemental analysis is critical. For similar compounds:
-
IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and amide N-H bends (~1650 cm⁻¹) .
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UV-Vis Spectroscopy : Detects conjugated π-systems (λ_max 270–300 nm) in the tricyclic core .
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Elemental Analysis : Validates purity (e.g., C: 62.3%, H: 5.1%, N: 8.9% for analogous compounds) .
Characterization Method Key Parameters Typical Observations Infrared Spectroscopy (IR) C=O stretch, N-H bend Peaks at ~1700 cm⁻¹, ~1650 cm⁻¹ UV-Vis Spectroscopy π→π* transitions λ_max 270–300 nm Elemental Analysis C, H, N percentages Matches theoretical values within ±0.3%
Advanced Research Questions
Q. How can reaction mechanisms involving the tricyclic framework be analyzed experimentally?
- Methodological Answer : Mechanistic studies require kinetic isotope effects (KIEs) and intermediate trapping. For example:
- Intermediate Isolation : Use low-temperature (-78°C) reactions with quenching agents (e.g., trimethylsilyl chloride) to stabilize reactive intermediates .
- Kinetic Profiling : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., ring-opening vs. cyclization).
- Computational Modeling : Validate proposed pathways using DFT calculations (B3LYP/6-31G* level) to compare activation energies .
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Methodological Answer : Cross-validate using X-ray crystallography and 2D-NMR. For instance:
- X-ray Diffraction : Resolves ambiguities in stereochemistry (e.g., 1R,9S configuration) .
- HSQC/HMBC NMR : Maps proton-carbon correlations to confirm connectivity in crowded spectral regions (e.g., overlapping sp³/sp² signals).
- Case Study : In a related diazatricyclic compound, IR data suggested a keto-enol tautomer, but X-ray confirmed the keto form dominated (>95%) .
Q. What strategies are effective for studying substituent effects on bioactivity?
- Methodological Answer : Use structure-activity relationship (SAR) studies with systematic substitutions:
- Functional Group Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups at the benzothiazole moiety to modulate electron density .
- Biological Assays : Test derivatives against enzyme targets (e.g., proteases) via fluorescence-based inhibition assays.
- Molecular Docking : Predict binding modes using AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1XYZ) .
Data-Driven Research Design
Q. How to design experiments for optimizing synthetic yield?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to evaluate variables:
- Factors : Catalyst loading (5–15 mol%), solvent polarity (ethanol vs. acetonitrile), temperature (70–110°C).
- Response Surface Analysis : Identify interactions between factors (e.g., high catalyst + low temperature maximizes yield).
- Validation : Replicate optimal conditions (e.g., 12 mol% catalyst, ethanol, 85°C) to achieve >75% yield .
Q. What analytical workflows are recommended for stability studies?
- Methodological Answer : Use accelerated degradation tests (ADTs) with LC-MS monitoring:
- Conditions : Expose compound to 40°C/75% RH for 4 weeks.
- Degradation Pathways : Hydrolysis of the ester group (major pathway) vs. oxidation of the diene moiety (minor).
- Stabilizers : Add antioxidants (e.g., BHT) to reduce oxidation by 40% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
